1-Sec-butoxy-1-oxopropan-2-yl laurate
Overview
Description
1-Sec-butoxy-1-oxopropan-2-yl laurate is a versatile chemical compound with the molecular formula C19H36O4 . It is used in various scientific research applications, ranging from organic synthesis to surface coating studies. This compound is known for its unique structural properties, which make it valuable in different fields of study.
Preparation Methods
The synthesis of 1-Sec-butoxy-1-oxopropan-2-yl laurate typically involves esterification reactions. One common method is the reaction between lauric acid and 1-sec-butoxy-1-oxopropan-2-ol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
1-Sec-butoxy-1-oxopropan-2-yl laurate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ester group to alcohols using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Scientific Research Applications
1-Sec-butoxy-1-oxopropan-2-yl laurate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mechanism of Action
The mechanism of action of 1-Sec-butoxy-1-oxopropan-2-yl laurate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modify the chemical environment and interact with cellular components .
Comparison with Similar Compounds
1-Sec-butoxy-1-oxopropan-2-yl laurate can be compared with other similar compounds, such as:
1-Butoxy-1-oxopropan-2-yl laurate: Similar in structure but with a different alkyl group, leading to variations in reactivity and applications.
1-Sec-butoxy-1-oxopropan-2-yl palmitate: Another ester with a longer fatty acid chain, which affects its physical properties and uses.
1-Sec-butoxy-1-oxopropan-2-yl stearate: Similar to the laurate ester but with an even longer fatty acid chain, influencing its solubility and industrial applications.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
(1-butan-2-yloxy-1-oxopropan-2-yl) dodecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O4/c1-5-7-8-9-10-11-12-13-14-15-18(20)23-17(4)19(21)22-16(3)6-2/h16-17H,5-15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVZTXIQRRPMCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80968215 | |
Record name | 1-[(Butan-2-yl)oxy]-1-oxopropan-2-yl dodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80968215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5349-70-2 | |
Record name | NSC1276 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1276 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-[(Butan-2-yl)oxy]-1-oxopropan-2-yl dodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80968215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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